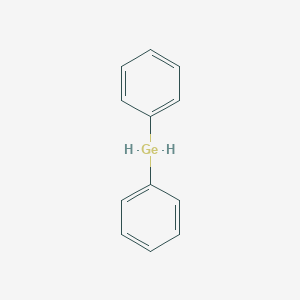
二苯基锗烷
描述
Diphenylgermane is an organogermanium compound with the chemical formula (C6H5)2Ge It is a derivative of germanium, where two phenyl groups are bonded to a germanium atom
科学研究应用
Diphenylgermane has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as
作用机制
Target of Action
Diphenylgermane, also known as Diphenylgermanium, is a compound that has been used in the creation of polymer networks . The primary targets of Diphenylgermane are multifunctional olefins, with which it polymerizes to create a polymer network possessing pendant Ge–H functional groups within the material .
Mode of Action
Diphenylgermane interacts with its targets through a process known as hydrogermylation . This process involves the addition of Ge–H bonds to olefins in a 1:1 fashion according to a step-growth, radical mediated process . This is similar to thiol–ene and phosphane–ene systems .
Biochemical Pathways
The biochemical pathways affected by Diphenylgermane involve the creation of polymer networks. The unreacted Ge–H functionality within the polymer network provides a latent handle to perform onwards chemistry, including bond activation, thiolation, and solid-supported germane–ene chemistry .
Pharmacokinetics
Its molecular weight is 228864 Da , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of Diphenylgermane’s action is the creation of a polymer network possessing pendant Ge–H functional groups . These groups can be used for further chemical reactions, including bond activation, thiolation, and solid-supported germane–ene chemistry .
Action Environment
The action of Diphenylgermane can be influenced by various environmental factors. For instance, the efficiency of the hydrogermylation process can be affected by the presence of a small amount of initiator and mild conditions
准备方法
Synthetic Routes and Reaction Conditions
Diphenylgermane can be synthesized through several methods. One common method involves the reaction of germanium tetrachloride (GeCl4) with phenylmagnesium bromide (C6H5MgBr) in an ether solvent. The reaction proceeds as follows:
GeCl4+2C6H5MgBr→(C6H5)2GeCl2+2MgBrCl
The resulting diphenylgermanium dichloride can then be reduced using lithium aluminium hydride (LiAlH4) in diethyl ether to obtain diphenylgermanium:
(C6H5)2GeCl2+LiAlH4→(C6H5)2GeH2+LiAlH2Cl2
Industrial Production Methods
Industrial production of diphenylgermanium typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Diphenylgermane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diphenylgermanium oxide.
Reduction: It can be reduced to form diphenylgermanium hydride.
Substitution: It can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Lithium aluminium hydride (LiAlH4) is commonly used for reduction reactions.
Substitution: Halogens such as chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
Oxidation: Diphenylgermane oxide.
Reduction: Diphenylgermane hydride.
Substitution: Diphenylgermane halides (e.g., diphenylgermanium chloride).
属性
InChI |
InChI=1S/C12H10Ge/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGVGKSMZIOFON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Ge]C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168299 | |
| Record name | Diphenylgermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1675-58-7 | |
| Record name | Diphenylgermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenylgermane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


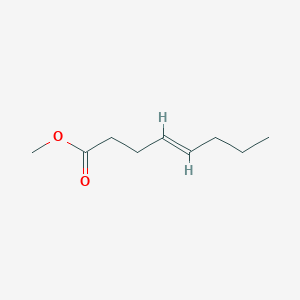
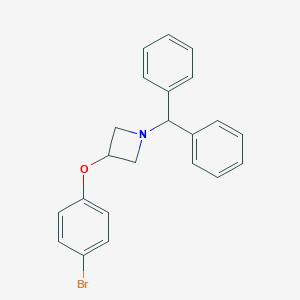
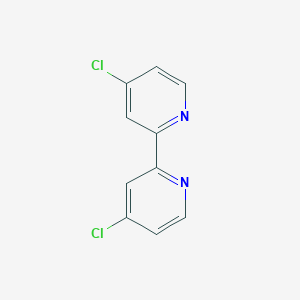
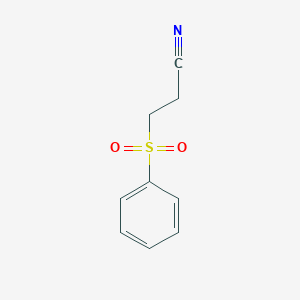
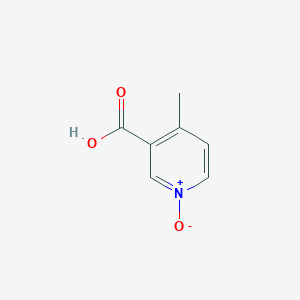
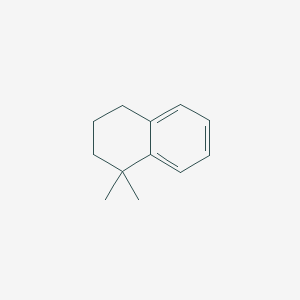
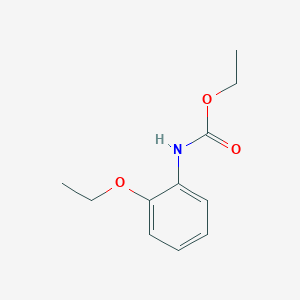
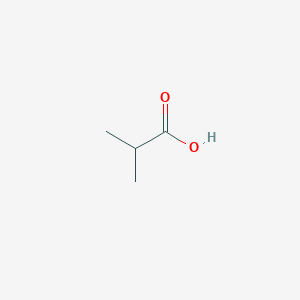

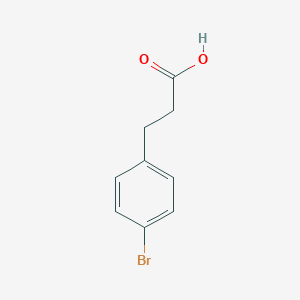
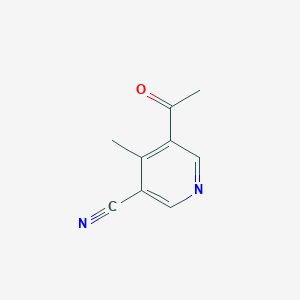
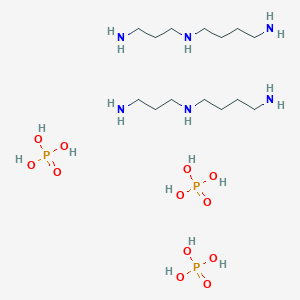
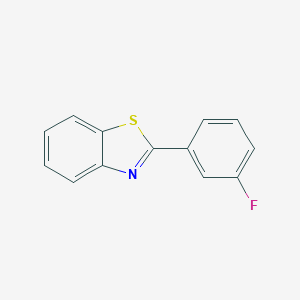
amine hydrochloride](/img/structure/B155508.png)
